molecular formula C22H16N2O3 B2851829 (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide CAS No. 851411-05-7

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide

Cat. No. B2851829
CAS RN: 851411-05-7
M. Wt: 356.381
InChI Key: QWPAMMKAUMUIHJ-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide, also known as MOC-PH-AA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.

Scientific Research Applications

Synthesis and Spectral Analysis

This compound has been utilized in the synthesis of novel organic molecules. Its structure allows for ring opening and closure reactions, which are fundamental in creating diverse chemical entities. The spectral data obtained from these processes are crucial for confirming the chemical structure of synthesized compounds and for further quantum studies .

Nonlinear Optical (NLO) Properties

Researchers have explored the NLO properties of this compound due to its potential applications in optical switching and modulation. The compound’s ability to exhibit second hyperpolarizability makes it a candidate for future photonic devices .

Thermodynamic Stability

The thermodynamic parameters of this compound have been calculated, confirming its high stability. This makes it suitable for use in conditions that require thermal resistance, which is beneficial for material science applications .

Antiallergic Activity

In medicinal chemistry, derivatives of this compound have shown promising results as antiallergic agents. They have been synthesized and tested for their efficacy in inhibiting allergic reactions, which could lead to new therapeutic agents .

Anti-Inflammatory Applications

The compound has been part of studies to design inhibitors for inflammatory kinases. These inhibitors have potential applications in treating conditions like obesity, where inflammation plays a significant role .

Photophysical Behavior

The compound’s intricate photophysical behavior has been unraveled, showing potential for applications in fluorescent and phosphorescent materials. Such materials can be used in sensors, imaging, and lighting technologies .

Anti-Fibrotic Activity

There is ongoing research into the anti-fibrotic activity of this compound. Its derivatives are being investigated for their potential to treat fibrotic diseases, which involve the excessive formation of connective tissue .

Oxidation Processes

The compound has been used to study oxidation processes, particularly in the context of synthesizing pyridin-2-yl-methanes. Understanding these processes is essential for developing new synthetic methodologies in organic chemistry .

properties

IUPAC Name

(Z)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h2-13H,1H3,(H,23,24,25)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPAMMKAUMUIHJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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